molecular formula C21H29N3O4 B1164210 (S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid

(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid

Número de catálogo B1164210
Peso molecular: 387.5
Clave InChI: HWEQMPAYSNTICF-WTNGLUPJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MAB-CHMINACA is a methylated form of the synthetic cannabinoid AB-CHMINACA. MAB-CHMINACA metabolite M3 is an expected metabolite of MAB-CHMINACA with two sites of metabolism (hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide). The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO17025 and Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.

Aplicaciones Científicas De Investigación

Metabolic Profiling and Identification

  • Metabolic Analysis : This compound and its analogs have been a subject of metabolic profiling studies. For instance, Yeter (2020) conducted a study on the simultaneous determination of a similar synthetic cannabinoid and its metabolites in human blood samples using LC-MS/MS, highlighting the compound's relevance in forensic toxicology and drug metabolism research (Yeter, 2020).

  • Identification of New Psychoactive Substances : The compound has been identified and characterized in various forms in new psychoactive substances. For example, Lee et al. (2018) identified an active metabolite of a similar compound in a powder-type product, providing insight into the chemical structure and nature of new psychoactive substances (Lee et al., 2018).

Pharmacological Properties

  • Study of Receptor Agonists : Studies like those conducted by Doi et al. (2017) have evaluated similar compounds as CB1/CB2 receptor agonists. This research is significant for understanding the pharmacological properties of synthetic cannabinoids and their potential therapeutic uses or adverse effects (Doi et al., 2017).

  • Discovery of Orexant and Anorexant Agents : Research by Dimmito et al. (2019) involved studying hybrids of similar compounds to evaluate their ability to stimulate or suppress feeding behavior, exploring their potential use in treating eating disorders or obesity (Dimmito et al., 2019).

Toxicological Studies

  • Toxicological Analysis : The compound has been a subject in toxicological studies to identify potential hazards. Grigoryev et al. (2016) identified metabolites of a similar compound in human urine, contributing to the understanding of its toxicological profile (Grigoryev et al., 2016).

  • Impact on Drug Metabolism : Park et al. (2022) studied the impact of a similar synthetic cannabinoid on liver size reduction in zebrafish larvae, which is crucial for understanding its effects on drug metabolism and potential toxicological impacts (Park et al., 2022).

Propiedades

Nombre del producto

(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid

Fórmula molecular

C21H29N3O4

Peso molecular

387.5

Nombre IUPAC

(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28)/t13?,14?,18-/m1/s1

Clave InChI

HWEQMPAYSNTICF-WTNGLUPJSA-N

SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Sinónimos

ADB-CHMINACA metabolite M3

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
Reactant of Route 2
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
Reactant of Route 3
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
Reactant of Route 4
Reactant of Route 4
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
Reactant of Route 5
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
Reactant of Route 6
(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.